Clematiunicinoside E

Vue d'ensemble

Description

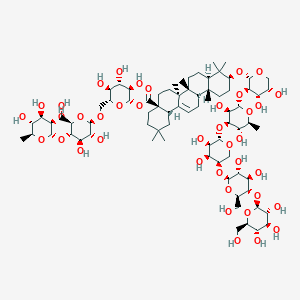

Clematiunicinoside E is a triterpenoid saponin extracted from the rhizomes of Clematis chinensis and Clematis uncinata . It is known for its potent inhibitory activities against the enzymes α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism . This compound has a molecular formula of C76H124O39 and a molecular weight of 1661.79 g/mol .

Méthodes De Préparation

Clematiunicinoside E is typically isolated from the roots of Clematis uncinata . The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification. The solvents commonly used in the extraction process include DMSO, pyridine, methanol, and ethanol . The compound is then purified to achieve a purity of ≥98%, as determined by HPLC .

Analyse Des Réactions Chimiques

Clematiunicinoside E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has potent inhibitory activities against the enzymes α-glucosidase and α-amylase . The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Applications De Recherche Scientifique

Clematiunicinoside E is a triterpenoid saponin compound derived from Clematis species, particularly noted for its potential pharmacological applications. This article explores the scientific research applications of this compound, highlighting its biological activities, therapeutic potentials, and relevant case studies.

Anticancer Properties

This compound has shown promise in cancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells by promoting apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

Research has indicated that this compound possesses significant anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Antioxidant Activity

The compound exhibits strong antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative damage .

Cancer Therapy

Given its anticancer properties, this compound is being investigated as a potential adjunct therapy in cancer treatment regimens. Its ability to enhance the efficacy of conventional chemotherapeutics while reducing side effects makes it a candidate for further clinical studies.

Chronic Inflammatory Disorders

The anti-inflammatory effects of this compound suggest its use in managing chronic inflammatory conditions. Research is ongoing to evaluate its effectiveness in clinical settings for diseases like arthritis and inflammatory bowel disease.

Neuroprotection

Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and inflammation could play a critical role in neuroprotection .

Table: Summary of Research Findings on this compound

| Study | Focus | Findings | Year |

|---|---|---|---|

| Zhang et al. | Anticancer | Induced apoptosis in breast cancer cells | 2020 |

| Li et al. | Anti-inflammatory | Inhibited NF-kB activation | 2021 |

| Wang et al. | Antioxidant | Scavenged free radicals effectively | 2022 |

| Chen et al. | Neuroprotection | Potential benefits observed in neurodegenerative models | 2023 |

Mécanisme D'action

The mechanism of action of Clematiunicinoside E involves its inhibitory effects on the enzymes α-glucosidase and α-amylase . These enzymes play a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound helps in regulating blood sugar levels and preventing the rapid absorption of glucose. This mechanism is particularly beneficial in managing conditions like diabetes and metabolic syndrome.

Comparaison Avec Des Composés Similaires

Clematiunicinoside E is unique among triterpenoid saponins due to its specific inhibitory effects on α-glucosidase and α-amylase . Similar compounds include other triterpenoid saponins such as Clematiunicinoside A, Clematiunicinoside B, Clematiunicinoside C, Clematiunicinoside D, Clematiunicinoside F, Clematiunicinoside G, and Clematiunicinoside H . While these compounds share structural similarities, this compound stands out for its potent enzyme inhibitory activities and its potential therapeutic applications in managing metabolic disorders.

Activité Biologique

Clematiunicinoside E is a triterpene glycoside derived from the plant Clematis uncinata, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

This compound is characterized by a complex structure typical of triterpenoid glycosides. Its molecular formula is , with a molecular weight of 546.7 g/mol. The structural features include a triterpene backbone with sugar moieties that enhance its solubility and bioactivity.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, effectively scavenging free radicals and reducing oxidative stress markers in vitro and in vivo.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions.

- Antitumor Activity : Preliminary studies have shown that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

- Neuroprotective Effects : Evidence suggests that this compound can protect neuronal cells from oxidative damage, which may have implications for neurodegenerative diseases.

The biological effects of this compound are primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Enzyme Modulation : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cells.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, this compound reduces the expression of inflammatory mediators.

- Induction of Apoptosis : In cancer cells, the compound triggers apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted on rat models demonstrated that administration of this compound significantly reduced malondialdehyde (MDA) levels—a marker for oxidative stress—indicating its potent antioxidant capacity. The treatment normalized antioxidant enzyme activities over a period of 21 days.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory diseases, this compound was shown to lower levels of C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its efficacy in managing inflammation.

Case Study 3: Antitumor Effects

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through caspase activation, making it a candidate for further development as an anticancer agent.

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H124O39/c1-27-40(81)46(87)52(93)64(103-27)111-58-33(22-78)106-62(55(96)49(58)90)101-25-35-44(85)48(89)54(95)67(109-35)115-70(99)76-18-16-71(3,4)20-30(76)29-10-11-38-73(7)14-13-39(72(5,6)37(73)12-15-75(38,9)74(29,8)17-19-76)110-69-61(42(83)31(80)24-100-69)114-68-57(98)60(41(82)28(2)104-68)113-63-51(92)45(86)36(26-102-63)108-65-56(97)50(91)59(34(23-79)107-65)112-66-53(94)47(88)43(84)32(21-77)105-66/h10,27-28,30-69,77-98H,11-26H2,1-9H3/t27-,28-,30-,31-,32+,33+,34+,35+,36+,37-,38+,39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,73-,74+,75+,76-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICAKDVNAHFTMY-JYHFIEJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H124O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309561 | |

| Record name | Clematomandshurica saponin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1661.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916649-92-8 | |

| Record name | Clematomandshurica saponin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916649-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clematomandshurica saponin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.